molecular formula C9H12N3Na4O13P3 B12674280 Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt CAS No. 83711-63-1

Cytidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, tetrasodium salt

Cat. No.: B12674280
CAS No.: 83711-63-1
M. Wt: 555.08 g/mol
InChI Key: MDGLOOQSYFXGOG-OIXZBRQUSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) is a cytosine nucleotide containing three phosphate groups esterified to the sugar moiety. This compound is a derivative of cytidine triphosphate, which plays a crucial role in various biological processes, including the synthesis of RNA and DNA. It is commonly used in biochemical research and has significant applications in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) typically involves the phosphorylation of cytidine derivatives. The process begins with the protection of the hydroxyl groups on the cytidine molecule, followed by selective phosphorylation at the 5’ position. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The final step involves deprotection and purification to obtain the desired compound.

Industrial Production Methods

Industrial production of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of bioreactors and enzymatic methods can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which are useful in studying oxidative stress and related biological processes.

    Reduction: Reduction reactions can modify the phosphate groups, leading to the formation of different nucleoside analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of cytidine, which have applications in biochemical research and drug development .

Scientific Research Applications

Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.

    Biology: The compound is essential for studying nucleotide metabolism, enzyme kinetics, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications in the treatment of viral infections, cancer, and genetic disorders. The compound is also used in the development of antiviral and anticancer drugs.

    Industry: It is utilized in the production of diagnostic reagents, biochemical assays, and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) involves its incorporation into nucleic acids, where it acts as a substrate for various enzymes. The compound targets molecular pathways involved in nucleotide synthesis and metabolism. It interacts with enzymes such as RNA polymerases and kinases, influencing the synthesis and regulation of RNA and DNA .

Comparison with Similar Compounds

Similar Compounds

    Cytidine triphosphate (CTP): A pyrimidine nucleoside triphosphate similar to Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI), but with a different base structure.

    Uridine triphosphate (UTP): Another nucleoside triphosphate with a uracil base, used in similar biochemical processes.

    Adenosine triphosphate (ATP): A purine nucleoside triphosphate that plays a central role in energy transfer within cells.

Uniqueness

Cytidine 5’-(tetrahydrogen triphosphate), 3’-deoxy-, tetrasodiumsalt (9CI) is unique due to its specific structure and the presence of three phosphate groups, which confer distinct biochemical properties. Its ability to participate in various enzymatic reactions and its role in nucleotide metabolism make it a valuable compound in scientific research .

Properties

CAS No.

83711-63-1

Molecular Formula

C9H12N3Na4O13P3

Molecular Weight

555.08 g/mol

IUPAC Name

tetrasodium;[[[(2S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H16N3O13P3.4Na/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1

InChI Key

MDGLOOQSYFXGOG-OIXZBRQUSA-J

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.